molecular formula C5H6ClNS B1611201 2-Chloro-4-ethylthiazole CAS No. 98025-12-8

2-Chloro-4-ethylthiazole

Cat. No.: B1611201
CAS No.: 98025-12-8
M. Wt: 147.63 g/mol
InChI Key: JFTPVKJMVDWUCO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have greater anti-inflammatory and analgesic activity at certain dosages .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-ethylthiazole can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by cyclization with sulfur. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-4-methylthiazole
  • 2-Chloro-4-phenylthiazole
  • 2-Chloro-4-isopropylthiazole

Comparison: 2-Chloro-4-ethylthiazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-4-methylthiazole, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects and applications .

Properties

IUPAC Name

2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPVKJMVDWUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477497
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98025-12-8
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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